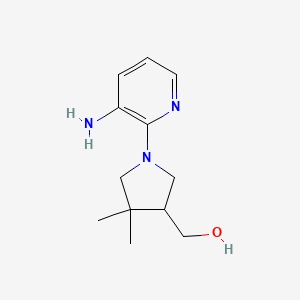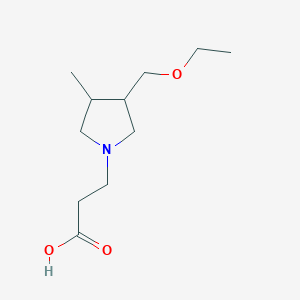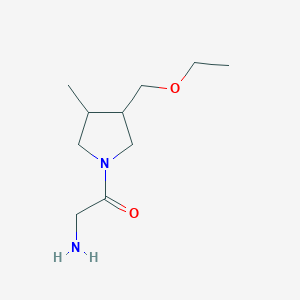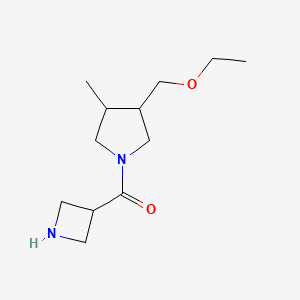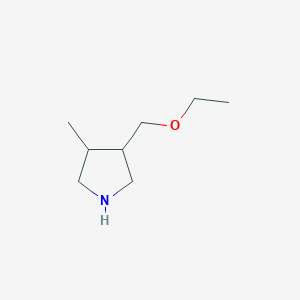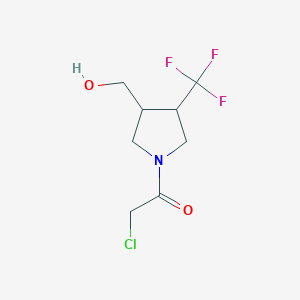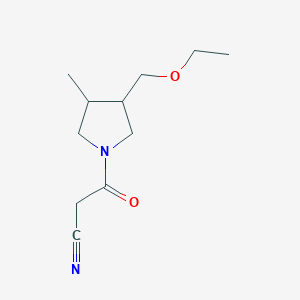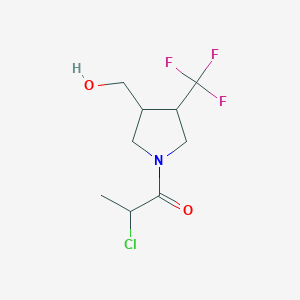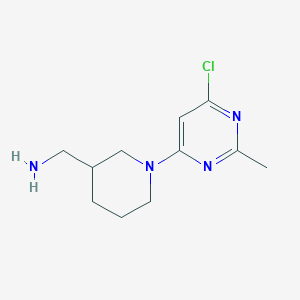
(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)methanamine
Übersicht
Beschreibung
(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)methanamine, or 6-chloro-2-methylpiperidine-3-carboxamide, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a cyclic amine derivative containing a piperidine ring and a carboxamide group. This compound has been studied for its potential as a pharmaceutical agent, as a reagent in chemical synthesis, and as a tool in scientific research.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis Applications
- A study described the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using a compound similar to "(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)methanamine." This process involved reductions and hydrogenolysis, leading to compounds like [(2S)-2-methylpiperidin-2-yl]methanamine (Froelich et al., 1996).
Bone Formation Rate Increase
- A high-throughput screening campaign discovered a compound with a 2-aminopyrimidine template, similar in structure to the one , which targeted the Wnt beta-catenin system. This compound showed a dose-dependent increase in trabecular bone formation rate in rats (Pelletier et al., 2009).
Crystal Structure Studies
- Research on a structurally similar compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, revealed insights into its crystallographic properties and confirmed the structure using X-ray crystallography (Benakaprasad et al., 2007).
Pharmacological Profile
- A study on YM348, a compound with structural similarities, highlighted its high affinity for cloned human 5-HT(2C) receptors and its effects in inducing penile erections and hypolocomotion in rats. This suggests potential pharmacological applications (Kimura et al., 2004).
Complexes for Polymerisation
- Research involving palladium(II) complexes containing N,N′-bidentate N-cycloalkyl 2-iminomethylpyridine and 2-iminomethylquinoline, which are structurally related to the chemical , indicated potential for polymerisation of methyl methacrylate. This could have implications in materials science and chemistry (Kim et al., 2014).
Biased Agonists for Antidepressant Activity
- Novel derivatives of a similar structure were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds displayed high receptor affinity and showed potent antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)methanamine are currently unknown. This compound is structurally similar to other pyrimidine derivatives, which often interact with various enzymes and receptors in the body . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Generally, pyrimidine derivatives can bind to their targets, causing conformational changes that affect the target’s function . The exact changes depend on the nature of the target and the specific interactions between the compound and its target.
Biochemical Pathways
Pyrimidine derivatives can be involved in a wide range of biochemical pathways, depending on their specific targets .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the changes it induces in these targets .
Eigenschaften
IUPAC Name |
[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-8-14-10(12)5-11(15-8)16-4-2-3-9(6-13)7-16/h5,9H,2-4,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPAWKDRWXBPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


